Cas no 90585-97-0 ((Pyrimidin-2-yl)guanidine)

(Pyrimidin-2-yl)guanidine is a heterocyclic organic compound featuring a guanidine group attached to the 2-position of a pyrimidine ring. This structure imparts strong basicity and nucleophilic character, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid pyrimidine core enhances molecular stability, while the guanidine moiety offers versatile reactivity for forming hydrogen bonds or coordinating with metal ions. The compound is particularly useful in designing kinase inhibitors, antimicrobial agents, and other bioactive molecules due to its ability to mimic purine bases. High purity grades ensure consistent performance in research and industrial applications. Proper handling is advised due to potential sensitivity to moisture and strong acids.
(Pyrimidin-2-yl)guanidine structure
(Pyrimidin-2-yl)guanidine structure
Product Name:(Pyrimidin-2-yl)guanidine
CAS No:90585-97-0
MF:C5H7N5
MW:137.142579317093
CID:798500
PubChem ID:12253733
Update Time:2025-05-23

(Pyrimidin-2-yl)guanidine Chemical and Physical Properties

Names and Identifiers

    • 1-(Pyrimidin-2-yl)guanidine
    • 2-pyrimidin-2-ylguanidine
    • Guanidine,N-2-pyrimidinyl-
    • SCHEMBL19059123
    • N-Pyrimidin-2-yl-guanidine
    • (PYRIMIDIN-2-YL)GUANIDINE
    • AKOS006327502
    • N-pyrimidin-2-ylguanidine
    • BDBM50108368
    • 90585-97-0
    • SCHEMBL2780925
    • CHEMBL54989
    • C90570
    • guanidinopyrimidine
    • DTXSID10482590
    • AB52859
    • N-(PYRIMIDIN-2-YL)GUANIDINE
    • (Pyrimidin-2-yl)guanidine
    • Inchi: 1S/C5H7N5/c6-4(7)10-5-8-2-1-3-9-5/h1-3H,(H4,6,7,8,9,10)
    • InChI Key: FRQBQBUHPNYTGS-UHFFFAOYSA-N
    • SMILES: N(=C(/N)\N)/C1N=CC=CN=1

Computed Properties

  • Exact Mass: 137.07014524g/mol
  • Monoisotopic Mass: 137.07014524g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 90.2Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 305.8±25.0 °C at 760 mmHg
  • Flash Point: 138.7±23.2 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

(Pyrimidin-2-yl)guanidine Security Information

(Pyrimidin-2-yl)guanidine Pricemore >>

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Additional information on (Pyrimidin-2-yl)guanidine

Recent Advances in the Study of (Pyrimidin-2-yl)guanidine (CAS: 90585-97-0): A Comprehensive Research Brief

The compound (Pyrimidin-2-yl)guanidine (CAS: 90585-97-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its structural properties, biological activities, and potential therapeutic applications. The information presented herein is derived from peer-reviewed academic papers, industry reports, and technical documents published within the last two years.

Recent studies have highlighted the unique chemical structure of (Pyrimidin-2-yl)guanidine, which features a guanidine moiety attached to a pyrimidine ring. This structural configuration endows the compound with notable binding affinities for various biological targets, including enzymes and receptors involved in critical cellular processes. Researchers have employed advanced computational modeling techniques, such as molecular docking and density functional theory (DFT) calculations, to elucidate the compound's interaction mechanisms with these targets. These studies have provided valuable insights into the compound's potential as a scaffold for designing novel therapeutics.

In vitro and in vivo investigations have further demonstrated the compound's promising pharmacological properties. For instance, (Pyrimidin-2-yl)guanidine has shown inhibitory effects against several kinases implicated in cancer progression, suggesting its potential as an anticancer agent. Additionally, its ability to modulate ion channels and neurotransmitter receptors has sparked interest in its application for neurological disorders. Recent preclinical trials have reported favorable pharmacokinetic profiles and low toxicity, further supporting its candidacy for clinical development.

Despite these advancements, challenges remain in optimizing the compound's efficacy and selectivity. Current research efforts are directed toward structural modifications to enhance its binding specificity and reduce off-target effects. Collaborative initiatives between academic institutions and pharmaceutical companies are underway to expedite the translation of these findings into viable drug candidates. The integration of high-throughput screening and artificial intelligence-driven drug design is expected to play a pivotal role in this endeavor.

In conclusion, (Pyrimidin-2-yl)guanidine (CAS: 90585-97-0) represents a promising lead compound in the realm of chemical biology and drug discovery. Its multifaceted biological activities and favorable safety profile underscore its potential for addressing unmet medical needs. Future research should focus on elucidating its mechanisms of action at the molecular level and exploring its therapeutic applications in diverse disease contexts. This brief serves as a timely resource for researchers and industry professionals seeking to stay abreast of the latest developments in this rapidly evolving field.

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